2-Hydroxy-3-phenylpropanal
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Overview
Description
2-Hydroxy-3-phenylpropanal is an organic compound with the molecular formula C9H10O2. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a phenyl-substituted propanal backbone. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-phenylpropanal can be synthesized through several methods. One common approach involves the reduction of 2-hydroxy-3-phenylpropenal using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and at low temperatures to prevent over-reduction .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-hydroxy-3-phenylpropenal using palladium or platinum catalysts. This method offers high yields and selectivity under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-phenylpropanal undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2-hydroxy-3-phenylpropanol using reducing agents like NaBH4 or LiAlH4.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, inert atmosphere, low temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst
Major Products Formed:
Oxidation: 2-Hydroxy-3-phenylpropanoic acid.
Reduction: 2-Hydroxy-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydroxy-3-phenylpropanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-3-phenylpropanal depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, including oxidation-reduction processes and nucleophilic additions .
Comparison with Similar Compounds
2-Hydroxy-3-phenylpropenal: Similar structure but with a double bond between the second and third carbon atoms.
2-Hydroxy-3-phenylpropanoic acid: The oxidized form of 2-hydroxy-3-phenylpropanal.
2-Hydroxy-3-phenylpropanol: The reduced form of this compound
Uniqueness: this compound is unique due to its dual functional groups (hydroxyl and aldehyde), which allow it to undergo a variety of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in scientific research .
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-hydroxy-3-phenylpropanal |
InChI |
InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,9,11H,6H2 |
InChI Key |
NGXPBXCMBMHKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)O |
Origin of Product |
United States |
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